molecular formula C7H3Cl3FNO3 B1402183 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene CAS No. 1404194-60-0

2-Fluoro-1-nitro-4-(trichloromethoxy)benzene

Cat. No.: B1402183
CAS No.: 1404194-60-0
M. Wt: 274.5 g/mol
InChI Key: PGWVORZYNAJODA-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitro-4-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3FNO3 and a molecular weight of 274.5 g/mol. This compound is known for its unique properties and structure, making it a versatile material used in various fields of scientific research and industry.

Preparation Methods

The synthesis of 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene typically involves the nitration of 2-Fluoro-4-(trichloromethoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Fluoro-1-nitro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluoro group with a methoxy group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-1-nitro-4-(trichloromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities.

    Medicine: Although not widely used as a drug, its derivatives are explored for potential pharmacological activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene involves its interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to specific targets, enhancing its biological activity. The trichloromethoxy group can also play a role in modulating the compound’s properties and interactions .

Comparison with Similar Compounds

2-Fluoro-1-nitro-4-(trichloromethoxy)benzene can be compared with similar compounds such as:

    2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trichloromethoxy group, which can significantly alter its chemical and biological properties.

    2-Fluoro-1-nitro-4-(methoxy)benzene: The presence of a methoxy group instead of a trichloromethoxy group can affect the compound’s reactivity and interactions with other molecules.

    2-Fluoro-1-nitro-4-(chloromethoxy)benzene:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of properties and reactivity patterns compared to its analogs.

Properties

IUPAC Name

2-fluoro-1-nitro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-4-1-2-6(12(13)14)5(11)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWVORZYNAJODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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